molecular formula C62H92N16O10 B607638 Gilteritinib fumarate CAS No. 1254053-84-3

Gilteritinib fumarate

Cat. No.: B607638
CAS No.: 1254053-84-3
M. Wt: 1221.5 g/mol
InChI Key: UJOUWHLYTQFUCU-WXXKFALUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASP2215 hemifumarate involves multiple steps, including the formation of key intermediates and their subsequent coupling.

Industrial Production Methods: Industrial production of ASP2215 hemifumarate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: ASP2215 hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

ASP2215 hemifumarate has a wide range of scientific research applications, including:

Mechanism of Action

ASP2215 hemifumarate exerts its effects by selectively inhibiting the activity of FLT3 and AXL receptor tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells. The compound specifically targets FLT3 mutations, including ITD and TKD, which are associated with poor prognosis in acute myeloid leukemia .

Comparison with Similar Compounds

Uniqueness: ASP2215 hemifumarate is unique in its high selectivity and potency against both FLT3 and AXL receptor tyrosine kinases. Its ability to target multiple mutations within FLT3 makes it a valuable therapeutic option for patients with relapsed or refractory acute myeloid leukemia .

Properties

IUPAC Name

(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUWHLYTQFUCU-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027950
Record name Gilteritinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254053-84-3
Record name Gilteritinib fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gilteritinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GILTERITINIB FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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